Methyl 4-methylpyrimidine-5-carboxylate
Overview
Description
Scientific Research Applications
Chemical and Structural Analysis
Methyl 4-methylpyrimidine-5-carboxylate has been studied for its chemical and molecular structures. For instance, Richter et al. (2023) explored the crystal and molecular structures of a compound closely related to this compound, which was obtained as a side product during the synthesis of an antitubercular agent (Richter et al., 2023).
Synthesis and Derivatives
Research has been conducted on synthesizing and analyzing derivatives of this compound. Malinka et al. (1989) investigated the reactions of ethyl 4-chloro/tosyloxy/-2-methylpyrimidine-5-carboxylate with various thioureas, leading to the synthesis of new derivatives with potential pharmacological properties (Malinka et al., 1989).
Spectroscopic Behavior
The behavior of compounds related to this compound in aqueous solutions has been studied. Hirai (1966) compared the behavior of 4-amino-5-carboxy-2-methylpyrimidine with other compounds in water, using spectrophotometric methods (Hirai, 1966).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their potential as drugs. Isoda et al. (1980) prepared aza analogs of 4-aminomethylbenzoic acid, including derivatives from methyl 5-methylpyrimidine-2-carboxylate, as part of a search for new antiplasmin drugs (Isoda et al., 1980).
Heterocycle Construction
Song et al. (2009) demonstrated a one-step construction of 2-substituted-4,6-diazaindoles from derivatives like unprotected 5-amino-4-methylpyrimidine, highlighting the potential for creating functionalized heterocycles (Song et al., 2009).
HIV-1 Protease Inhibitor Research
Pekparlak et al. (2020) investigated a compound derived from ethyl 3-aminocrotonate, which included a 4-methylpyrimidine-5-carboxylate structure, for its potential as an HIV-1 protease inhibitor (Pekparlak et al., 2020).
Mechanism of Action
Target of Action
Methyl 4-methylpyrimidine-5-carboxylate is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . .
Mode of Action
Pyrimidine derivatives have been shown to interact with various biological targets, leading to a range of effects . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Pyrimidine derivatives have been shown to impact a variety of biochemical pathways, including those involved in neuroprotection and anti-inflammation .
Result of Action
Pyrimidine derivatives have been shown to have promising neuroprotective and anti-inflammatory properties .
Biochemical Analysis
Cellular Effects
Related compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Molecular Mechanism
Related compounds have been shown to exert their effects through the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .
Properties
IUPAC Name |
methyl 4-methylpyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-6(7(10)11-2)3-8-4-9-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPWUXKYSICQGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565463 | |
Record name | Methyl 4-methylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157335-94-9 | |
Record name | Methyl 4-methyl-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157335-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-methylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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